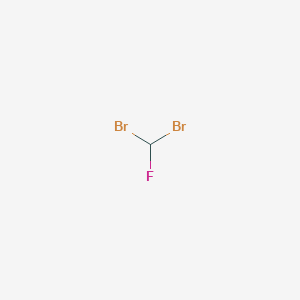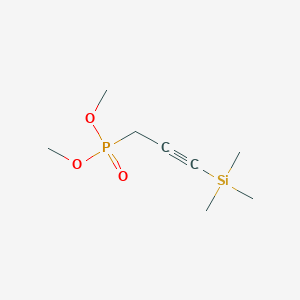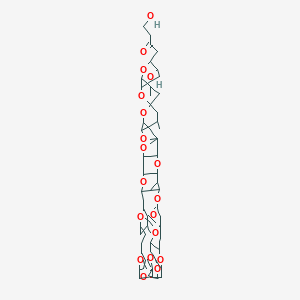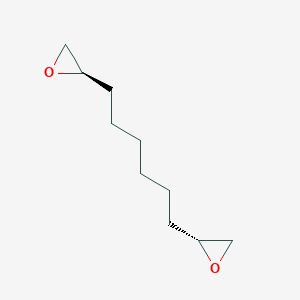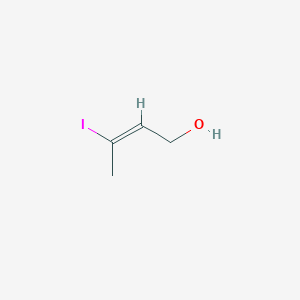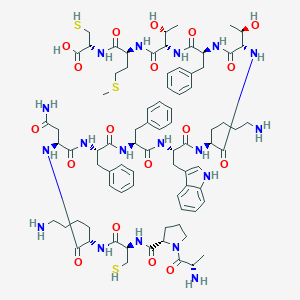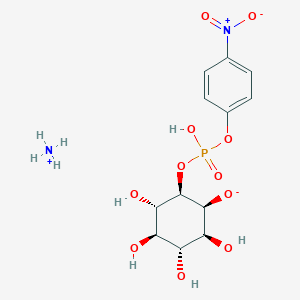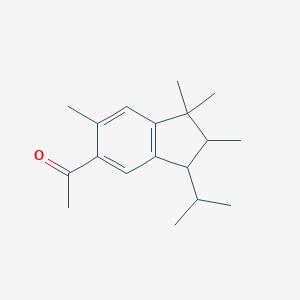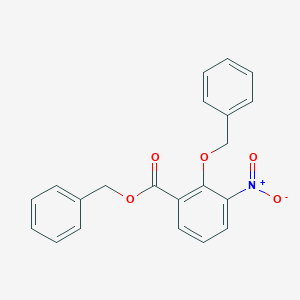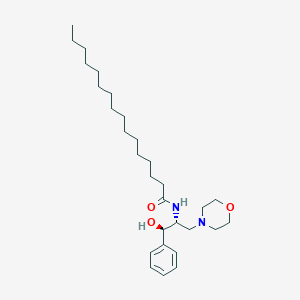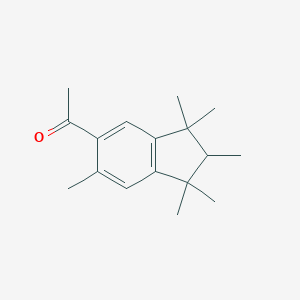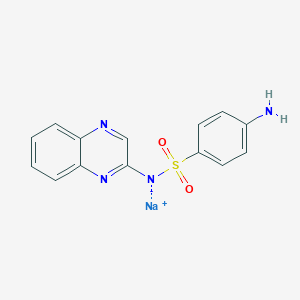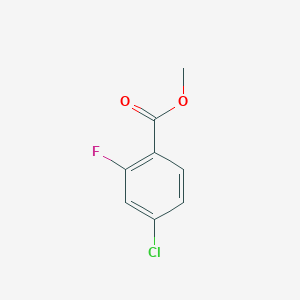![molecular formula C19H25BrN2O3S2 B117688 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane CAS No. 155622-15-4](/img/structure/B117688.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane, also known as SA-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to inhibit the Akt/mTOR and STAT3 pathways, which are involved in cell proliferation and survival. 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemische Und Physiologische Effekte
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in neurodegenerative diseases, and the improvement of glucose metabolism and insulin sensitivity in diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane also has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy and safety in animal models and clinical trials. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane could be used as a starting point for the development of new drugs targeting the same pathways and diseases.
Synthesemethoden
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane is synthesized through a multi-step process involving the reaction of 1-adamantylamine with 4-bromobenzaldehyde, followed by the reaction of the resulting Schiff base with sodium sulfite and formaldehyde. The final product is obtained through the reaction of the intermediate with sulfamic acid.
Wissenschaftliche Forschungsanwendungen
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to reduce amyloid beta-induced toxicity and improve cognitive function. In Parkinson's disease, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
CAS-Nummer |
155622-15-4 |
|---|---|
Produktname |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane |
Molekularformel |
C19H25BrN2O3S2 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane |
InChI |
InChI=1S/C19H25BrN2O3S2/c20-16-3-1-15(2-4-16)19-8-13-5-14(9-19)7-18(6-13,11-19)12-22-17(21)10-26-27(23,24)25/h1-4,13-14H,5-12H2,(H2,21,22)(H,23,24,25) |
InChI-Schlüssel |
HNOGSWOJWKMFRG-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)CN=C(CSS(=O)(=O)O)N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)CN=C(CSS(=O)(=O)O)N |
Synonyme |
Thiosulfuric acid, S-(2-(((3-(4-bromophenyl)tricyclo(3.3.1.1(sup 3,7)) dec-1-yl)methyl)amino)-2-iminoethyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



